molecular formula C12H15NO4S B598393 3-(Methylsulfonyl)-4-morpholinobenzaldehyde CAS No. 1197193-23-9

3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Cat. No.: B598393
CAS No.: 1197193-23-9
M. Wt: 269.315
InChI Key: JKZKGXSAODKIFG-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-4-morpholinobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a methylsulfonyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Introduction of the Methylsulfonyl Group: This is achieved through sulfonylation reactions using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.

    Morpholine Substitution: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the benzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-4-morpholinobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methylsulfonyl and morpholine groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(Methylsulfonyl)-4-morpholinobenzoic acid.

    Reduction: 3-(Methylsulfonyl)-4-morpholinobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

3-(Methylsulfonyl)-4-morpholinobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, while the morpholine ring can interact with biological membranes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfonyl)-4-morpholinobenzaldehyde is unique due to the presence of both the methylsulfonyl group and the morpholine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methylsulfonyl-4-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-18(15,16)12-8-10(9-14)2-3-11(12)13-4-6-17-7-5-13/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZKGXSAODKIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80712331
Record name 3-(Methanesulfonyl)-4-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-23-9
Record name 3-(Methylsulfonyl)-4-(4-morpholinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methanesulfonyl)-4-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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